

Determining the Molecular Weight of N-Methyldioctylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Methyldioctylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the molecular weight of **N-Methyldioctylamine**, a tertiary amine with the chemical formula $C_{17}H_{37}N$. This document outlines the theoretical molecular weight and details experimental protocols for its determination using Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration.

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental chemical property. Based on its chemical formula, the theoretical molecular weight of **N-Methyldioctylamine** can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u).

Compound	Chemical Formula	Atomic Composition	Theoretical Molecular Weight (g/mol)
N-Methyldioctylamine	$C_{17}H_{37}N$	17 x Carbon, 37 x Hydrogen, 1 x Nitrogen	255.49

Multiple sources confirm the molecular weight of **N-Methyldioctylamine** to be approximately 255.5 g/mol [1], with more precise values reported as 255.48 g/mol [2], and 255.4824 g/mol .

Experimental Determination of Molecular Weight

The molecular weight of **N-Methyldioctylamine** can be experimentally determined using various analytical techniques. This guide focuses on two common and reliable methods: Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. It is a highly sensitive method for determining the molecular weight of volatile compounds like **N-Methyldioctylamine**.

Experimental Protocol:

A gas chromatograph coupled with a mass spectrometer is used for this analysis. The following protocol is a general guideline and may require optimization based on the specific instrumentation.

- Sample Preparation: Prepare a dilute solution of **N-Methyldioctylamine** in a suitable volatile solvent such as dichloromethane or acetonitrile.
- Gas Chromatography (GC) Conditions:
 - Column: A deactivated capillary column is essential for analyzing amines to prevent peak tailing. A suitable column is an Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or a similar deactivated column[3].
 - Carrier Gas: Helium at a constant flow rate.
 - Injector: Splitless mode at a temperature of 250 °C.
 - Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C[3].
- Mass Spectrometry (MS) Conditions:

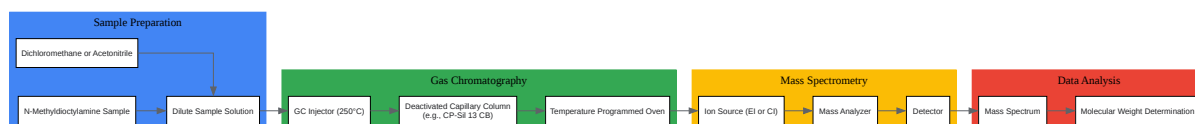
- Ionization: Electron Ionization (EI) is a common method. Chemical Ionization (CI) can also be used to enhance the molecular ion peak.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Data Acquisition: Full scan mode to obtain the mass spectrum.

Data Interpretation:

The mass spectrum of **N-Methyldioctylamine** will show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. However, with EI, tertiary amines can undergo fragmentation. A characteristic fragment for tertiary amines containing an N,N-dimethyl group is an ion with a mass-to-charge ratio (m/z) of 58, corresponding to the $[(CH_3)_2NCH_2]^+$ fragment^[4]. For **N-Methyldioctylamine**, which has one methyl and two octyl groups, characteristic fragmentation patterns would be observed. The molecular ion peak, if present, will be at approximately m/z 255.

Technique	Expected Observation	Key Data Point
GC-MS (EI)	Molecular ion peak and fragmentation pattern	m/z of the molecular ion peak (~255)
GC-MS (CI)	Enhanced molecular ion peak	m/z of the protonated molecule ($[M+H]^+$, ~256)

Experimental Workflow for GC-MS Analysis:



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GC-MS analysis workflow for **N-Methyldioctylamine**.

Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining the concentration of a substance in a solution, which can then be used to calculate its molecular weight. For a basic compound like **N-Methyldioctylamine**, an acid-base titration is employed.

Experimental Protocol:

This protocol outlines the determination of the equivalent weight of a tertiary amine using potentiometric titration.

- Reagents:
 - **N-Methyldioctylamine** sample, accurately weighed.
 - Glacial acetic acid (solvent).
 - Standardized 0.1 N Perchloric acid (HClO_4) in glacial acetic acid (titrant).
- Apparatus:
 - Potentiometer with a glass electrode and a reference electrode.
 - Magnetic stirrer and stir bar.
 - Burette (10 mL or 25 mL).
- Procedure:
 - Accurately weigh approximately 0.2 g of the **N-Methyldioctylamine** sample into a 100 mL beaker.
 - Dissolve the sample in 50 mL of glacial acetic acid.
 - Place the beaker on the magnetic stirrer and immerse the electrodes into the solution.

- Titrate the solution with the standardized 0.1 N perchloric acid. Record the potential (in millivolts) after each addition of the titrant. Add the titrant in small increments, especially near the equivalence point.
- The equivalence point is the point of the greatest change in potential per unit volume of titrant added. This can be determined from a plot of potential versus volume or by calculating the first or second derivative of the titration curve.
- Perform a blank titration with 50 mL of glacial acetic acid to account for any acidic or basic impurities in the solvent.

Calculation of Molecular Weight:

The molecular weight (MW) can be calculated using the following formula:

$$\text{MW} = (\text{grams of sample} \times 1000) / (\text{Volume of titrant (mL)} \times \text{Normality of titrant})$$

Experimental Workflow for Potentiometric Titration:



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Potentiometric titration workflow for molecular weight determination.

Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the determination of the molecular weight of **N-Methyldioctylamine**.

Parameter	Value	Source/Method
Theoretical Molecular Weight		
Chemical Formula	C ₁₇ H ₃₇ N	-
Molecular Weight (g/mol)	255.49	Calculation
GC-MS Data		
Molecular Ion Peak (m/z)	~255	Expected from EI-MS
Protonated Molecule (m/z)	~256	Expected from CI-MS
Potentiometric Titration Data		
Titrant	0.1 N Perchloric Acid	Standardized Solution
Solvent	Glacial Acetic Acid	Reagent
Expected Equivalence Point	Dependent on sample weight	Titration Curve

Conclusion

This technical guide has detailed the theoretical molecular weight of **N-Methyldioctylamine** and provided comprehensive experimental protocols for its determination using GC-MS and potentiometric titration. Both methods are robust and can provide accurate molecular weight data, which is crucial for researchers, scientists, and drug development professionals working with this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

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References

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